7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
Description
This compound is a heptanoic acid derivative featuring a 1-methyl-2-oxopyrrolidin-3-yl moiety substituted at position 4 with a 3-hydroxyoct-1-en-1-yl chain.
Properties
Molecular Formula |
C20H35NO4 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
7-[4-[(E)-3-hydroxyoct-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H35NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h13-14,16-18,22H,3-12,15H2,1-2H3,(H,23,24)/b14-13+ |
InChI Key |
ASYOPCDJMCBDPI-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Canonical SMILES |
CCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, including the formation of the hydroxyoctenyl group, the oxopyrrolidinyl group, and the heptanoic acid chain. Common synthetic routes may involve:
Formation of the Hydroxyoctenyl Group: This step may involve the hydroxylation of an octenyl precursor using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the Oxopyrrolidinyl Group: This step may involve the cyclization of an appropriate precursor using reagents such as acetic anhydride or trifluoroacetic acid.
Formation of the Heptanoic Acid Chain: This step may involve the elongation of a shorter carbon chain using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to form an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, esters
Scientific Research Applications
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Gene Expression: Modulating the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Prostaglandin E1 (Alprostadil)
Chemical Name: 7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid . Key Differences:
- Core Structure: Alprostadil contains a cyclopentane ring with two hydroxyl groups and a ketone, whereas the target compound has a pyrrolidinone ring.
- Substituents: Both share a 3-hydroxyoct-1-en-1-yl chain, but the target compound includes a methyl group at position 1 of the pyrrolidinone. Functional Implications:
- Alprostadil is a vasodilator and antiplatelet agent used clinically. The cyclopentane ring in prostaglandins is critical for receptor binding. The pyrrolidinone in the target compound may alter metabolic stability or receptor affinity.
Table 1: Comparison with Prostaglandin E1
Isoprostanes (E.g., 7-[(1S,2S)-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopent-3-en-1-yl]heptanoic Acid)
Chemical Name: 7-[(1S,2S)-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopent-3-en-1-yl]heptanoic acid . Key Differences:
- Biosynthetic Origin: Isoprostanes are formed non-enzymatically via lipid peroxidation, unlike the synthetic target compound.
- Ring Saturation: The isoprostane has a cyclopentenone ring, while the target compound features a fully saturated pyrrolidinone. Functional Implications:
- Isoprostanes are biomarkers of oxidative stress.
Furan Fatty Acids (FuFAs, E.g., 7D5)
Chemical Name: 7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid . Key Differences:
- Heterocyclic Core: FuFAs contain a furan ring, whereas the target compound has a pyrrolidinone.
- Biological Source : FuFAs are naturally occurring in fish oils and biological samples.
Functional Implications : - FuFAs exhibit antioxidant properties. The pyrrolidinone in the target compound may confer distinct reactivity or stability compared to the furan ring.
Physicochemical and Pharmacokinetic Considerations
Solubility and Bioavailability
- The hydroxyl and carboxylic acid groups in the target compound may enhance water solubility compared to purely lipophilic analogs like FuFAs.
- The methyl group on the pyrrolidinone could reduce metabolic degradation, improving oral bioavailability relative to prostaglandins .
Metabolic Pathways
- Prostaglandins like Alprostadil are rapidly metabolized in the lungs, limiting their half-life. The pyrrolidinone core in the target compound might resist enzymatic breakdown, extending duration of action .
Biological Activity
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid, with the molecular formula and a molecular weight of approximately 353.496 g/mol, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, antitumoral, and antioxidative effects.
Chemical Structure
The compound features a complex structure that includes a pyrrolidine ring and a heptanoic acid moiety, which contribute to its biological properties. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.496 g/mol |
| CAS Number | 62310-97-8 |
Antimicrobial Activity
Research has indicated that compounds similar to 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported around 1000 μg/mL .
Antitumoral Activity
The compound has also been evaluated for its antitumoral effects. In studies utilizing the MTT assay, it demonstrated growth inhibition against several tumor cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve the induction of apoptosis or disruption of cellular metabolism in cancer cells .
Antioxidative Properties
Antioxidative activity is another area where this compound shows promise. Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
Study on Antimicrobial Efficacy
A study published in the Bulletin of the Korean Chemical Society examined the antimicrobial properties of related compounds derived from Trichocolea hatcheri. The findings suggested that these compounds could effectively inhibit bacterial growth and possess antioxidative characteristics .
Evaluation of Antitumoral Effects
In another study focusing on the antitumoral properties, various derivatives were tested against human cancer cell lines. The results indicated a correlation between structural modifications and enhanced cytotoxicity, suggesting that further optimization of the chemical structure could lead to more potent antitumoral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
